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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the FDA approval history of

avelumab (Bavencio®), a human anti-programmed death ligand-1 (PD-L1) monoclonal

antibody. This document details the pivotal clinical trials that led to its approval for various

oncology indications, outlines the experimental protocols of these key studies, and presents the

associated efficacy and safety data. Furthermore, it includes diagrams of the targeted signaling

pathway and experimental workflows to facilitate a deeper understanding of avelumab's

mechanism of action and clinical development.

Introduction to Avelumab
Avelumab is an immune checkpoint inhibitor that selectively binds to PD-L1 and blocks its

interaction with programmed death receptor-1 (PD-1) and B7.1 receptors. This inhibition

releases the brake on the anti-tumor immune response, allowing for T-cell-mediated destruction

of cancer cells. Developed by Merck KGaA and Pfizer, avelumab has become an important

therapeutic option for several challenging-to-treat cancers.

FDA Approval Timeline and Indications
Avelumab has received FDA approval for the treatment of three types of cancer:
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Indication Approval Date Details

Metastatic Merkel Cell

Carcinoma (MCC)
March 23, 2017

Accelerated approval for adult

and pediatric patients 12 years

and older with metastatic

MCC. This was the first FDA-

approved treatment for this

rare and aggressive skin

cancer.[1][2]

Locally Advanced or Metastatic

Urothelial Carcinoma (UC)
May 9, 2017

Approval for patients with

locally advanced or metastatic

UC whose disease progressed

during or following platinum-

containing chemotherapy or

within 12 months of

neoadjuvant or adjuvant

treatment with a platinum-

containing chemotherapy.

June 30, 2020

Approval for the maintenance

treatment of patients with

locally advanced or metastatic

UC that has not progressed

with first-line platinum-

containing chemotherapy. This

approval converted the

accelerated approval to a

regular approval.[3]

Advanced Renal Cell

Carcinoma (RCC)
May 14, 2019

Approval in combination with

axitinib for the first-line

treatment of patients with

advanced RCC.

Mechanism of Action: Targeting the PD-1/PD-L1
Pathway
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Avelumab's therapeutic effect is derived from its ability to modulate the adaptive immune

response. The interaction between PD-L1 on tumor cells and PD-1 on activated T-cells delivers

an inhibitory signal, leading to T-cell exhaustion and immune evasion by the tumor. Avelumab

acts by blocking this interaction.
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Avelumab blocks the PD-L1/PD-1 inhibitory signal.

Pivotal Clinical Trials: Experimental Protocols and
Data
The FDA approvals of avelumab were based on the results of the comprehensive JAVELIN

clinical trial program. Below are the detailed protocols and key findings from the pivotal studies

for each approved indication.
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JAVELIN Merkel 200: Metastatic Merkel Cell Carcinoma
The approval of avelumab for metastatic Merkel Cell Carcinoma (mMCC) was based on the

JAVELIN Merkel 200 trial, an open-label, single-arm, multicenter study.[1]

Experimental Workflow: JAVELIN Merkel 200

Patient Population

Treatment Regimen

Endpoints

Metastatic Merkel Cell Carcinoma
(N=88)

Previously treated with chemotherapy

Avelumab 10 mg/kg IV
every 2 weeks

Assessed by RECIST 1.1

Primary Endpoint:
Overall Response Rate (ORR)

Assessed by RECIST 1.1

Secondary Endpoints:
Duration of Response (DOR)

Progression-Free Survival (PFS)

Assessed by RECIST 1.1

Click to download full resolution via product page

JAVELIN Merkel 200 trial design.

Key Inclusion Criteria:

Histologically confirmed metastatic MCC.

Disease progression on or after chemotherapy for metastatic disease.

ECOG performance status of 0 or 1.

Key Exclusion Criteria:
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Prior treatment with anti-PD-1, anti-PD-L1, or anti-CTLA-4 antibodies.

Active or prior autoimmune disease.

Systemic immunosuppression.

Efficacy and Safety Data: JAVELIN Merkel 200

Efficacy Endpoint Result

Overall Response Rate (ORR) 33% (95% CI: 23.3, 43.8)

Complete Response (CR) 11.4%

Partial Response (PR) 21.6%

Duration of Response (DOR)
Median not reached (95% CI: 18.0 months - Not

Estimable)

Responses of ≥6 months 86% of responding patients

Progression-Free Survival (PFS) 1-year PFS rate: 30% (95% CI: 21, 41)

Overall Survival (OS) 1-year OS rate: 52% (95% CI: 41, 62)

Data from patients with chemotherapy-refractory metastatic MCC.

Safety Profile

Most Common Adverse Reactions (>20%)

Fatigue, musculoskeletal pain, diarrhea,

nausea, infusion-related reaction, rash,

decreased appetite, peripheral edema.

Grade ≥3 Treatment-Related Adverse Events Occurred in 10.2% of patients.

Immune-Related Adverse Events
Occurred in 17% of patients, with Grade ≥3

events in 4.5%.

JAVELIN Bladder 100: Locally Advanced or Metastatic
Urothelial Carcinoma
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The approval for the maintenance treatment of urothelial carcinoma was based on the JAVELIN

Bladder 100 trial, a randomized, open-label, multicenter study.[3]

Experimental Workflow: JAVELIN Bladder 100

Patient Population

Randomization (1:1)

Endpoints

Locally Advanced or Metastatic Urothelial Carcinoma
(N=700)

No progression after first-line platinum-based chemotherapy

Arm A:
Avelumab + Best Supportive Care (BSC)

Arm B:
Best Supportive Care (BSC) Alone

Primary Endpoint:
Overall Survival (OS)

Secondary Endpoints:
Progression-Free Survival (PFS)
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JAVELIN Bladder 100 trial design.

Key Inclusion Criteria:

Unresectable locally advanced or metastatic urothelial carcinoma.

No disease progression after 4 to 6 cycles of first-line platinum-containing chemotherapy.

Key Exclusion Criteria:

Prior therapy with an immune checkpoint inhibitor.

Active autoimmune disease requiring systemic treatment.

Efficacy and Safety Data: JAVELIN Bladder 100
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Efficacy Endpoint
Avelumab + BSC
(n=350)

BSC Alone (n=350)
Hazard Ratio (95%
CI)

Median Overall

Survival (OS)
21.4 months 14.3 months 0.69 (0.56, 0.86)

Median Progression-

Free Survival (PFS)
3.7 months 2.0 months 0.62 (0.52, 0.75)

Safety Profile

Most Common Adverse Reactions (>20% in the

avelumab arm)

Fatigue, musculoskeletal pain, urinary tract

infection, rash.

Grade ≥3 Treatment-Related Adverse Events
Occurred in 16.6% of patients in the avelumab

arm.

Discontinuation due to Adverse Reactions 11.9% of patients in the avelumab arm.

JAVELIN Renal 101: Advanced Renal Cell Carcinoma
The first-line approval for advanced renal cell carcinoma in combination with axitinib was based

on the JAVELIN Renal 101 trial, a randomized, open-label, multicenter study.

Experimental Workflow: JAVELIN Renal 101
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Patient Population

Randomization (1:1)

Endpoints

Untreated Advanced Renal Cell Carcinoma
(N=886)

Arm A:
Avelumab + Axitinib

Arm B:
Sunitinib

Primary Endpoints:
Progression-Free Survival (PFS)

Overall Survival (OS) in PD-L1+ patients

Click to download full resolution via product page

JAVELIN Renal 101 trial design.

Key Inclusion Criteria:

Untreated, advanced or metastatic renal cell carcinoma with a clear-cell component.

ECOG performance status of 0 or 1.

Key Exclusion Criteria:

Prior systemic therapy for advanced RCC.

Autoimmune disease requiring systemic therapy.

Efficacy and Safety Data: JAVELIN Renal 101 (in patients with PD-L1-positive tumors)
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Efficacy Endpoint
Avelumab +
Axitinib (n=270)

Sunitinib (n=290)
Hazard Ratio (95%
CI)

Median Progression-

Free Survival (PFS)
13.8 months 7.2 months 0.61 (0.47, 0.79)

Overall Response

Rate (ORR)
55.2% 25.5%

Safety Profile

Most Common Adverse Reactions (>20% in the

avelumab + axitinib arm)

Diarrhea, fatigue, hypertension, musculoskeletal

pain, nausea, mucositis, palmar-plantar

erythrodysesthesia, dysphonia, decreased

appetite, hypothyroidism, and rash.

Grade ≥3 Treatment-Related Adverse Events
Occurred in 71.2% of patients in the avelumab +

axitinib arm.

Discontinuation of either drug due to Adverse

Reactions

22.8% of patients in the avelumab + axitinib

arm.

Assessment of Tumor Response and Adverse
Events
The clinical trials for avelumab utilized standardized criteria for assessing tumor response and

grading adverse events.

Response Evaluation Criteria in Solid Tumors (RECIST 1.1): This set of rules is used to

provide an objective assessment of changes in tumor size. Key definitions include:

Complete Response (CR): Disappearance of all target lesions.

Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions.

Progressive Disease (PD): At least a 20% increase in the sum of diameters of target

lesions.
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Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase

to be categorized as PD.

National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE):

This is a descriptive terminology with a grading scale for adverse event reporting. The

grades range from 1 (Mild) to 5 (Death related to adverse event).[3]

Conclusion
The FDA approvals of avelumab for metastatic Merkel cell carcinoma, locally advanced or

metastatic urothelial carcinoma, and advanced renal cell carcinoma represent significant

advancements in the treatment of these cancers. The JAVELIN clinical trial program has

provided robust evidence of avelumab's efficacy and a manageable safety profile. These

application notes and protocols are intended to serve as a valuable resource for researchers

and drug development professionals in understanding the clinical development and application

of this important immunotherapy agent.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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